10-Fold Higher Potency at the Dopamine Transporter (DAT) Compared to the R-Enantiomer
(S)-4-Methylmethamphetamine exhibits significantly greater potency in inhibiting dopamine uptake via DAT compared to its optical antipode, R(-)-4-methylmethamphetamine. In rat brain synaptosome assays, the IC50 value for (S)-4-MMA was 506 nM, whereas the R-enantiomer required a 10-fold higher concentration to achieve the same effect (IC50 = 5028 nM) [1]. This substantial potency differential underscores the stereoselective nature of DAT recognition.
| Evidence Dimension | DAT uptake inhibition (IC50) |
|---|---|
| Target Compound Data | 506 ± 33 nM (n=3) |
| Comparator Or Baseline | R(-)N-methyl 4-MA (3R): 5028 ± 8821 nM (n=3) |
| Quantified Difference | ~10-fold higher potency for S-enantiomer |
| Conditions | Rat brain synaptosomes; [3H]dopamine accumulation assay |
Why This Matters
This large potency gap confirms that (S)-4-MMA is the primary driver of dopaminergic activity; using racemic or R-enantiomer material will drastically underestimate or misrepresent the compound's true potency at DAT.
- [1] Battisti, U. M.; Sitta, R.; Harris, A.; Sakloth, F.; Walther, D.; Ruchala, I.; Negus, S. S.; Baumann, M. H.; Glennon, R. A.; Eltit, J. M. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chem. Neurosci. 2018, 9 (7), 1829–1839. View Source
